3-Descarbonitrile3-AcetamidoSaxagliptin is a derivative of saxagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for the treatment of type 2 diabetes mellitus. This compound is characterized by the absence of a nitrile group, which distinguishes it from the parent compound saxagliptin. The chemical structure of 3-Descarbonitrile3-AcetamidoSaxagliptin contains an acetamido group, contributing to its pharmacological properties.
The compound is synthesized as an impurity of saxagliptin during its production processes, and it has been identified in various pharmaceutical formulations. It can also be sourced from specialized chemical suppliers and research institutions focused on pharmaceutical development.
3-Descarbonitrile3-AcetamidoSaxagliptin belongs to the class of organic compounds known as alpha amino acid amides. It is classified under the broader category of DPP-4 inhibitors, which are crucial in managing blood glucose levels by enhancing incretin hormone activity.
The synthesis of 3-Descarbonitrile3-AcetamidoSaxagliptin generally involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are utilized for characterization and quality control.
The molecular formula for 3-Descarbonitrile3-AcetamidoSaxagliptin is . The compound features a bicyclic structure typical of DPP-4 inhibitors, with specific functional groups that enhance its bioactivity.
As a derivative of saxagliptin, 3-Descarbonitrile3-AcetamidoSaxagliptin can participate in various chemical reactions typical of amides and amino acids:
These reactions are facilitated by the presence of functional groups that allow for nucleophilic attacks and electrophilic additions, making the compound versatile in synthetic organic chemistry.
The primary mechanism of action for 3-Descarbonitrile3-AcetamidoSaxagliptin relates to its role as a DPP-4 inhibitor:
This mechanism contributes significantly to lowering blood glucose levels in patients with type 2 diabetes mellitus, thereby improving glycemic control.
Predictive models suggest that the partition coefficient (logP) is around 0.88, indicating moderate lipophilicity, which affects its absorption and distribution characteristics within biological systems.
3-Descarbonitrile3-AcetamidoSaxagliptin serves primarily as a research compound within pharmaceutical studies focusing on diabetes treatment mechanisms. It aids in understanding the pharmacodynamics and pharmacokinetics associated with DPP-4 inhibitors and their role in managing hyperglycemia.
Additionally, it may be utilized in drug formulation studies to assess impurity profiles and stability within saxagliptin-containing medications. Its structural properties also make it a candidate for further modifications aimed at enhancing therapeutic efficacy or reducing side effects associated with diabetes treatments.
The synthesis of saxagliptin (a DPP-IV inhibitor for type 2 diabetes) involves strategically designed intermediates, with 3-Descarbonitrile 3-Acetamido Saxagliptin (CAS: 1496712-39-0, C₁₈H₂₇N₃O₃) serving as a pivotal precursor. This intermediate features critical structural modifications where the nitrile group at the C3 position of the methanoproline ring is replaced by an acetamido functionality (-NHCOCH₃), fundamentally altering the molecule's electronic properties and hydrogen-bonding capacity. As cataloged by Simson Pharma, this compound is custom-synthesized under stringent quality control with Certificate of Analysis documentation, highlighting its importance in saxagliptin analog production [1].
The enzymatic synthesis route employs CALB-mediated ammonolysis (Candida antarctica lipase B) to convert ester intermediates to amides without racemization—a key advantage over aggressive chemical ammonolysis that causes undesirable side products. Optimization with additives like calcium chloride (100 g/L) and Ascarite (200 g/L in headspace) achieves remarkable yields of 98% by sequestering ethanol and CO₂ byproducts. At preparative scale (220 g/L ester feed), this delivers 182 g/L of amide intermediate at >99.9% ee after workup [9]. This intermediate enables access to diverse saxagliptin derivatives, including the Amide Analog (C₁₈H₂₆N₂O₄) and Saxagliptin Hydrate (C₁₈H₂₇N₃O₃) [1].
Table 1: Key Saxagliptin Intermediates and Derivatives
Compound Name | Molecular Formula | Molecular Weight | CAS Number | Role in Synthesis |
---|---|---|---|---|
3-Descarbonitrile 3-Acetamido Saxagliptin | C₁₈H₂₇N₃O₃ | 333.43 g/mol | 1496712-39-0 | Core precursor for nitrile-to-amide conversion |
Saxagliptin Amide Analog | C₁₈H₂₆N₂O₄ | 334.41 g/mol | Not Available | Bioactive derivative |
Saxagliptin Hydrate | C₁₈H₂₇N₃O₃ | 333.43 g/mol | 945667-22-1 | Stabilized crystalline form |
Boc-Saxagliptin | C₂₃H₃₃N₃O₄ | 415.53 g/mol | 709031-43-6 | N-protected intermediate |
Acid-labile trityl groups—including trityl (Trt), 4-methyltrityl (Mtt), and 4-methoxytrityl (Mmt)—play indispensable roles in saxagliptin analog synthesis by enabling orthogonal protection of amino groups during solid-phase peptide synthesis (SPPS). These groups exhibit differential deprotection kinetics under mildly acidic conditions (0.5–2% TFA in DCM), allowing selective exposure of specific functional groups for conjugation. In synthesizing targeted saxagliptin bioconjugates, Fmoc-Lys(Tfa)-OH serves as a dual-protected building block where the Tfa (trifluoroacetyl) group on the ε-amine withstands piperidine-mediated Fmoc deprotection but is later removed with mild bases to enable on-resin labeling [9].
The strategic advantage lies in preventing premature cleavage of acid-sensitive resins (e.g., 2-chlorotrityl chloride resin). Traditional Rink amide or SASRIN resins risk chain detachment under acidic Mmt/Mtt deprotection conditions, but Tfa-protected lysine circumvents this by allowing late-stage incorporation of fluorescent tags or chelators after full assembly of the peptide backbone. This methodology supports the synthesis of complex saxagliptin conjugates targeting prostate-specific membrane antigen (PSMA) or folate receptors, where solubility and receptor affinity depend on precise side-chain modification [9].
Table 2: Trityl-Based Protecting Groups in Saxagliptin Analog Synthesis
Protecting Group | Full Name | Cleavage Conditions | Orthogonality | Application in Saxagliptin Synthesis |
---|---|---|---|---|
Trt | Trityl | 0.5–1% TFA/DCM, 20–30 min | Moderate; stable to Fmoc deprotection | Cysteine/glutamine side-chain protection |
Mtt | 4-Methyltrityl | 1–2% TFA/DCM, 5–10 min | High; removed before Trt | Lysine ε-amine protection |
Mmt | 4-Methoxytrityl | 0.5–1% TFA/DCM, 2–5 min | Very high; first to be removed | Temporary amine protection |
Tfa | Trifluoroacetyl | 20% piperidine, 10 min; or mild base | Selective under basic conditions | Orthogonal lysine ε-amine protection |
Functionalization of saxagliptin’s bicyclo[3.1.0]hexane core demands precision catalytic systems to establish stereochemistry at the C1, C3, and C5 positions. The synthesis employs zinc-mediated cyclopropanation of dihydropyrrole precursors using diethylzinc (2 equiv) and diiodomethane, catalyzed by ZnI₂ to accelerate carbenoid formation. This generates the cis-4,5-methanoproline scaffold with >99:1 diastereoselectivity when trifluoroacetic acid (0.5 equiv) and water (0.2 equiv) are added to modulate Lewis acidity [9]. For the adamantylglycine fragment, iron-catalyzed enantioselective cross-coupling between α-chloroesters and aryl Grignard reagents achieves up to 91:9 enantiomeric ratio (er) using chiral bisphosphine ligands. Subsequent recrystallization enriches this to >99:1 er [3].
Coupling the bicyclic core to the adamantyl fragment leverages DIC/Oxyma Pure activation in SPPS—a system tolerant to elevated temperatures (50–90°C) without epimerization. Microwave irradiation accelerates this step while suppressing racemization. Post-coupling, direct addition of pyrrolidine (5% v/v) to the reaction mixture achieves simultaneous quenching of activated esters and Fmoc deprotection, streamlining the synthesis by eliminating intermediate wash steps. This one-pot approach is critical for synthesizing derivatives like Saxagliptin EP Impurity A (C₁₈H₂₅N₃O₂) [1] [10].
Solution-phase synthesis excels in large-scale production of saxagliptin intermediates like the adamantylglycine fragment, where enzymatic reductive amination using phenylalanine dehydrogenase (PDH) achieves 88% yield and >99.9% ee without racemization [9]. This route benefits from straightforward isolation via crystallization but faces limitations in convergent assembly of multi-component systems like DUPA-rhodamine conjugates, requiring extensive purification after each step.
Conversely, solid-phase peptide synthesis (SPPS) using 2-chlorotrityl chloride resin enables rapid, wash-free assembly of saxagliptin analogs. Innovations like bulk pyrrolidine evaporation (via N₂ headspace flushing at 80–110°C) reduce solvent waste by 95% while maintaining coupling efficiency. This method is particularly effective for sequences up to 39 residues, where traditional washing would consume >500 L solvent/kg product. The integration of Alloc deprotection with iodine/water in PolarClean/EtOAc eliminates palladium catalysts, enabling TFA-free cleavage and scalability to 10 g batches [8] [10].
Table 3: Solid-Phase vs. Solution-Phase Synthesis Metrics for Saxagliptin Analogs
Parameter | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis |
---|---|---|
Waste Volume | 5–10 L/kg (95% reduction via wash-free protocols) | 50–200 L/kg |
Cyclopropanation Yield | 89–93% (microwave-assisted DIC/Oxyma coupling) | 70–75% (ZnEt₂/CH₂I₂ with additives) |
Deprotection Strategy | Pyrrolidine evaporation + headspace N₂ flushing | Aqueous workup + extraction |
Scale-Up Feasibility | ≤10 g (tea-bag or automated reactors) | ≤100 kg (enzymatic processes) |
Purity Profile | 85–95% (requires HPLC purification) | 90–98% (crystallization-driven) |
Key Innovation | Alloc deprotection with I₂/H₂O in PolarClean | CALB ammonolysis with Ascarite scavenging |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1